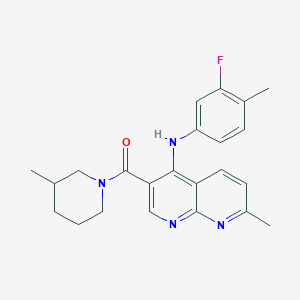

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine-based compound featuring a 3-fluoro-4-methylphenyl substituent at the 4-position and a 3-methylpiperidine-1-carbonyl group at the 3-position of the naphthyridine core. The fluorine atom and methyl group on the phenyl ring, along with the methyl-substituted piperidine moiety, likely influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

IUPAC Name |

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-14-5-4-10-28(13-14)23(29)19-12-25-22-18(9-7-16(3)26-22)21(19)27-17-8-6-15(2)20(24)11-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQYQRMYEPGFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)F)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine ring, and the attachment of the fluoro-methylphenyl group. Common synthetic routes may involve:

Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable piperidine derivative is introduced.

Attachment of the Fluoro-Methylphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluoro-methylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the 1,8-naphthyridin-4-amine family, which has been extensively studied for diverse applications. Below is a comparison with structurally related analogs:

Table 1: Comparison of Key Structural Features

| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine | 1,8-naphthyridin-4-amine | 3-fluoro-4-methylphenyl (4), 7-methyl (7), 3-methylpiperidine-1-carbonyl (3) | Fluorophenyl, methylpiperidine, carbonyl |

| N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine [6] | 1,8-naphthyridin-4-amine | 2,4-difluorophenyl (4), 7-methyl (7), 4-methylpiperidine-1-carbonyl (3) | Difluorophenyl, methylpiperidine, carbonyl |

| 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one [5] | 1,8-naphthyridin-4-one | Phenyl (2), 7-methyl (7), morpholinomethyl (3) | Morpholine, phenyl |

| 2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine [3] | 1,8-naphthyridin-4-amine | 4-methoxyphenyl (2), phenyl (7), trifluoromethyl (5) | Methoxyphenyl, trifluoromethyl |

Key Observations:

Substituent Effects on Lipophilicity: Fluorine atoms (e.g., in 3-fluoro-4-methylphenyl vs. 2,4-difluorophenyl) enhance lipophilicity and may improve membrane permeability compared to non-fluorinated analogs like 4-methoxyphenyl derivatives .

Impact of Piperidine Substitution: The 3-methylpiperidine-1-carbonyl group in the target compound may offer distinct conformational flexibility compared to the 4-methylpiperidine analog in . This positional difference could alter binding interactions in biological systems . Morpholinomethyl substituents () introduce polar oxygen atoms, enhancing solubility but possibly reducing blood-brain barrier penetration compared to methylpiperidine groups .

Synthetic Yields and Feasibility :

- Derivatives with bulky substituents (e.g., isobutyl in ’s 3h) exhibit lower yields (61%) compared to simpler aryl groups (e.g., thiophene in 3g: 90%), suggesting steric hindrance affects reaction efficiency .

- The target compound’s synthesis likely requires optimized coupling conditions for the 3-methylpiperidine-1-carbonyl group, analogous to methods in and .

Inferred Pharmacological and Physicochemical Properties

- Binding Affinity : The 3-methylpiperidine-1-carbonyl group may enhance interactions with hydrophobic pockets in enzymes or receptors, similar to morpholine derivatives in .

- Solubility : The balance between fluorine (lipophilic) and piperidine (moderately polar) groups may result in intermediate solubility, suitable for oral administration .

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H22F N3O |

| Molecular Weight | 315.39 g/mol |

| IUPAC Name | This compound |

| LogP | 2.7 |

This compound features a naphthyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been proposed:

- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cellular responses.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes that play critical roles in disease progression, particularly in cancer and neurodegenerative diseases.

- Cellular Uptake : The piperidine moiety enhances cellular permeability, facilitating the compound's entry into cells where it can exert its effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

-

In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. IC50 values were reported in the low micromolar range.

Cell Line IC50 (µM) MCF-7 5.2 A549 6.8 - Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, it was found to reduce amyloid-beta levels, potentially through modulation of γ-secretase activity. This suggests a mechanism that could help mitigate neurodegeneration.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an antitumor agent.

Case Study 2: Neuroprotective Properties

In another study focusing on neurodegenerative diseases, the compound was administered to transgenic mice expressing human amyloid precursor protein. Results showed decreased plaque formation and improved cognitive function in treated mice compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.